molecular formula C14H12N2O2 B11869072 2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine

2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine

Cat. No.: B11869072
M. Wt: 240.26 g/mol
InChI Key: ZKYMKCJDLKTSFD-CFZMTHNTSA-N
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Description

2-[(Z)-ethylideneamino]oxybenzoebenzofuran-1-amine is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents . For 2-[(Z)-ethylideneamino]oxybenzoebenzofuran-1-amine, a possible synthetic route could involve the reaction of 2-hydroxybenzaldehyde with ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as zinc chloride or palladium complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable methods such as palladium-catalyzed coupling reactions and metal-free cyclization processes . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine

InChI

InChI=1S/C14H12N2O2/c1-2-16-18-14-13(15)12-10-6-4-3-5-9(10)7-8-11(12)17-14/h2-8H,15H2,1H3/b16-2-

InChI Key

ZKYMKCJDLKTSFD-CFZMTHNTSA-N

Isomeric SMILES

C/C=N\OC1=C(C2=C(O1)C=CC3=CC=CC=C32)N

Canonical SMILES

CC=NOC1=C(C2=C(O1)C=CC3=CC=CC=C32)N

Origin of Product

United States

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